molecular formula C17H17NO5 B11962135 Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B11962135
M. Wt: 315.32 g/mol
InChI Key: BNFPUGUBCCEZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-acetylphenyl group and two ester groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves the reaction of 4-acetylbenzaldehyde with methyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrrole ring. The reaction conditions generally include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate: can be compared with other pyrrole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group at the para position of the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

dimethyl 1-(4-acetylphenyl)-2-methylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C17H17NO5/c1-10-15(17(21)23-4)14(16(20)22-3)9-18(10)13-7-5-12(6-8-13)11(2)19/h5-9H,1-4H3

InChI Key

BNFPUGUBCCEZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN1C2=CC=C(C=C2)C(=O)C)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.